N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-fluoro-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H20FN3O4S2 and its molecular weight is 449.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorescent Probing for Biological Thiols
A novel fluorescent probe based on a pyrazoline derivative was designed and synthesized for highly sensitive and selective recognition of glutathione among biological thiols. This probe exhibited significant fluorescence enhancement upon reaction with glutathione, making it a powerful tool for imaging cellular glutathione and detecting it in biological samples without interference from other biologically relevant analytes. This application underscores the potential of similar sulfonamide-based compounds in fluorescent probing technologies for biomedical research (Wang et al., 2013).
Cyclooxygenase-2 (COX-2) Inhibition
Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including structural analogs to the specified compound, has led to the identification of potent, highly selective COX-2 inhibitors. These inhibitors have been developed for the treatment of conditions like rheumatoid arthritis and acute pain, showcasing the therapeutic research applications of sulfonamide derivatives in targeting inflammatory pathways (Hashimoto et al., 2002).
Anticancer Drug Candidates
Sulfonamides, similar to the specified compound, have been evaluated for their cytotoxic and anticancer properties, particularly as selective inhibitors of human carbonic anhydrase IX and XII isoenzymes. These studies have identified compounds with significant potency and selectivity, providing a foundation for the development of new anticancer drug candidates (Gul et al., 2018).
Synthesis and Bioactivity of Sulfonamides
Further research has explored the synthesis and biological activity of sulfonamide derivatives, demonstrating their potential in treating various diseases. This includes studies on their cytotoxicity, tumor specificity, and inhibition of carbonic anhydrase enzymes. Such investigations highlight the versatility of sulfonamide compounds in medicinal chemistry and drug development (Gul et al., 2016).
Molecular Docking for Anticancer Agents
Molecular docking studies have also been conducted on sulfonamide derivatives to evaluate their potential as anticancer agents. These studies provide insights into the binding energy and spatial arrangements of such compounds relative to known anticancer drugs, further emphasizing the role of sulfonamide compounds in drug discovery and development processes (Putri et al., 2021).
作用機序
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation .
Biochemical Pathways
The activation of GIRK channels by this compound affects the GPCR signaling pathways . These pathways play a crucial role in various physiological processes .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays . It displays nanomolar potency as a GIRK1/2 activator and has improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability . This can have potential therapeutic implications for various indications such as pain perception, epilepsy, reward/addiction, and anxiety .
特性
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-4-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S2/c1-14-11-16(21)7-8-19(14)30(27,28)23-20-12-18(15-5-3-2-4-6-15)22-24(20)17-9-10-29(25,26)13-17/h2-8,11-12,17,23H,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTOWSYSZQYSKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。